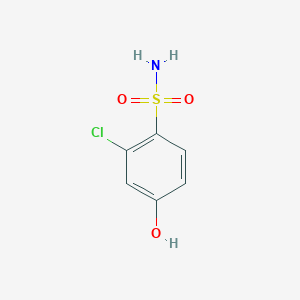

2-Chloro-4-hydroxybenzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCUQSQJISLQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23202-61-1 | |

| Record name | 2-chloro-4-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydroxybenzenesulfonamide typically involves the chlorination of 4-hydroxybenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom at the 2-position of the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

Industry: Employed as a disinfectant and antiseptic in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition disrupts the pH regulation in tumor cells, leading to their apoptosis. The compound also exhibits antimicrobial activity by interfering with bacterial cell wall synthesis and other vital processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent positions and functional groups significantly influence the physicochemical and biological behavior of sulfonamides. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl) enhances stability and influences reactivity. For instance, compound 11 () incorporates a methylthio group, increasing lipophilicity, whereas the hydroxy group in the target compound may improve solubility in polar solvents .

- Crystal Packing : The compound in forms intramolecular hydrogen bonds (O—H⋯N) and dimerizes via N—H⋯O interactions, stabilizing its crystal lattice. Such interactions are critical for solid-state stability and solubility .

Data Tables

Table 1: Comparative Physicochemical Data

Research Findings and Implications

- Structural Flexibility : Derivatives with extended side chains (e.g., imidazole or naphthalene groups in ) exhibit enhanced steric bulk, which may affect binding to biological targets .

- Hydrogen Bonding : The intramolecular O—H⋯N bond in ’s compound stabilizes its conformation, a feature critical for molecular recognition in drug design .

Biological Activity

2-Chloro-4-hydroxybenzenesulfonamide, also known as sulfanilamide, is a sulfonamide compound with significant biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₆H₆ClN₃O₃S

- Molecular Weight : 201.65 g/mol

The presence of the sulfonamide group (-SO₂NH₂) is crucial for its biological activity, particularly in inhibiting various enzymes.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrases (CAs), which are essential enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition affects several physiological processes, including:

- Regulation of pH : By modulating bicarbonate levels.

- Tumor Growth : Inhibition of tumor-associated isoforms (e.g., hCA IX and hCA XII) has been observed to reduce tumor growth in preclinical models .

Biological Activity and Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against various carbonic anhydrase isoforms. The following table summarizes key findings from in vitro studies:

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| This compound | hCA IX | 35.9 nM | |

| This compound | hCA XII | 69.0 nM | |

| This compound | hCA II | 94.3 nM |

These results indicate that the compound preferentially inhibits tumor-associated isoforms over cytosolic isoforms, highlighting its potential as an anticancer agent.

Case Studies and Experimental Findings

-

In Vivo Tumor Growth Inhibition :

A study involving the administration of this compound to BALB/c mice with induced tumors demonstrated a dose-dependent reduction in tumor volume. The maximum effect was observed at a dose of 100 mg/kg, showing comparable efficacy to established CA IX inhibitors . Tumor Growth Inhibition

Figure: Dose-dependent inhibition of tumor growth in murine models. -

Mechanistic Insights :

Molecular docking studies revealed that the compound binds effectively within the active site of human carbonic anhydrases, facilitating its inhibitory action. The binding affinity is significantly influenced by the structural characteristics of the compound .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-hydroxybenzenesulfonamide, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves introducing chloro and sulfonamide groups into a benzenesulfonyl backbone. Key steps include:

- Starting Materials : 4-hydroxybenzenesulfonyl chloride and ammonia derivatives (e.g., aqueous NH₃) for sulfonamide formation .

- Reaction Optimization : Use polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates and triethylamine as a base to neutralize HCl byproducts during sulfonamide bond formation .

- Temperature Control : Reactions are often carried out at 0–5°C to minimize side reactions (e.g., over-chlorination) .

- Yield Improvement : Post-synthesis purification via recrystallization in ethanol-water mixtures enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should data interpretation be approached?

- ¹H/¹³C NMR : Confirm the presence of the hydroxy group (δ ~10 ppm in DMSO-d₆) and sulfonamide protons (δ ~7.5–8.5 ppm). Chlorine substituents induce deshielding in adjacent carbons .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 222.58) and isotopic patterns for chlorine .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and O-H bonds (~3200 cm⁻¹) .

- Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of derivatives of this compound?

- Reaction Pathway Prediction : Use density functional theory (DFT) to model sulfonylation and chlorination energetics, identifying transition states and intermediates .

- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. dichloromethane) using COSMO-RS to optimize reaction kinetics .

- Derivative Screening : Virtual libraries of analogs (e.g., fluoro or methoxy substitutions) can be screened for binding affinity to biological targets (e.g., carbonic anhydrase) via molecular docking .

Q. How can researchers resolve discrepancies in biological activity data across studies involving sulfonamide derivatives?

- Experimental Reprodubility : Standardize assay conditions (e.g., pH, temperature) to mitigate variability in enzyme inhibition studies. For example, carbonic anhydrase assays require Tris buffer (pH 7.4) and controlled CO₂ levels .

- Data Normalization : Use internal controls (e.g., acetazolamide as a reference inhibitor) to calibrate activity measurements .

- Contradiction Analysis : Investigate stereochemical impurities (e.g., via chiral HPLC) or metabolic instability (e.g., microsomal assays) that may explain inconsistent bioactivity .

Q. What mechanistic insights govern the regioselectivity of electrophilic substitution reactions in this compound derivatives?

- Directing Group Effects : The sulfonamide group (-SO₂NH₂) acts as a meta-director, while the hydroxy group (-OH) directs electrophiles to para positions. Competitive directing requires protecting -OH with acetyl groups prior to reactions like nitration .

- Kinetic vs. Thermodynamic Control : At low temperatures (-10°C), kinetic products (e.g., ortho-substituted intermediates) dominate, whereas higher temperatures favor thermodynamic products .

- Isotopic Labeling : Use ³⁶Cl-labeled substrates to trace substitution pathways in halogenation reactions .

Methodological Resources

- Synthetic Protocols : Refer to ECHA and NIST guidelines for solvent safety and reaction scalability .

- Data Repositories : Cross-check spectral data against PubChem and NIST Chemistry WebBook entries .

- Computational Tools : Utilize Gaussian or ORCA for DFT studies and AutoDock Vina for molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.